2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylidene-1H-benzo[g]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(16)14-11/h1-6H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMIGSXHPRZFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513904 | |
| Record name | 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21314-31-8 | |
| Record name | 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Sulfanyl 3h,4h Benzo G Quinazolin 4 One and Its Derivatives
Established Synthetic Pathways to the Quinazolinone Core
Traditional methods for constructing the fundamental quinazolinone ring system have been well-documented, primarily relying on the cyclization of readily available precursors such as anthranilic acid and its derivatives.
The most conventional and widely adopted method for synthesizing the 4(3H)-quinazolinone ring is the Niementowski quinazoline (B50416) synthesis, which involves the condensation of anthranilic acids with amides. rsc.org Although effective, this method often requires high temperatures and long reaction times. rsc.org
Modern variations of this approach utilize different condensation partners and conditions to improve efficiency. A common strategy involves the initial reaction of an anthranilic acid with a reagent that provides the C2 and N3 components of the ring. For instance, the reaction of 5-fluoroanthranilic acid with an arylisothiocyanate in the presence of triethylamine (B128534) and ethanol (B145695) can be refluxed to produce an intermediate, which upon further reaction, yields 2-sulfanylquinazolin-4(3H)-one derivatives. acs.org
Another prevalent pathway proceeds through a benzoxazinone (B8607429) intermediate. Anthranilic acid can be treated with reagents like acetic anhydride (B1165640) or acyl chlorides to form a 2-substituted benzoxazin-4-one. nih.govnih.gov This intermediate is then reacted with an appropriate amine or hydrazine (B178648) hydrate (B1144303) to yield the corresponding 2,3-disubstituted quinazolin-4-one. nih.govnih.gov The use of microwave irradiation in these reactions has been shown to significantly reduce reaction times and improve yields. rsc.orgnih.gov
Three-component reactions (MCRs) represent a highly efficient, one-pot approach. The condensation of an anthranilic acid, an orthoester (or formic acid), and an amine is a straightforward procedure for preparing a diverse range of 4(3H)-quinazolinones. nih.govmdpi.com These reactions can be performed under mild, solvent-free conditions, often catalyzed by recyclable and non-toxic catalysts like SrCl2·6H2O or Brønsted acidic ionic liquids, which aligns with the principles of green chemistry. nih.govmdpi.com
A specific synthesis route for 2-sulfanylquinazolin-4(3H)-one derivatives begins with the dropwise addition of an arylisothiocyanate to a mixture of an appropriate anthranilic acid (e.g., 5-fluoroanthranilic acid) in ethanol with triethylamine. acs.org This mixture is refluxed for approximately 1.5 hours. acs.org The resulting intermediate is then reacted with a substituted benzyl (B1604629) bromide in acetone (B3395972) with potassium carbonate to yield the final 2-(benzylsulfanyl)-quinazolin-4-one product. acs.org
Table 1: Examples of Anthranilic Acid-Based Syntheses
| Starting Materials | Reagents & Conditions | Product Type | Reference |
| 5-Fluoroanthranilic acid, Arylisothiocyanate | 1. EtOH, Et3N, reflux; 2. Benzyl bromide, Acetone, K2CO3 | 2-Sulfanylquinazolin-4(3H)-one derivatives | acs.org |
| Anthranilic acid, Benzoyl chloride | Pyridine, then Hydrazine hydrate | 3-Amino-2-phenyl-1H-quinazolin-4-one | nih.gov |
| Anthranilic acid, Orthoester, Amine | SrCl2·6H2O, Room temp, Solvent-free | 4(3H)-Quinazolinone derivatives | nih.gov |
| Substituted anthranilic acids, Chloro-acyl chloride | 1. Acetic anhydride; 2. Amine, DMF | Tricyclic 4(3H)-quinazolinone derivatives | nih.gov |
One strategy involves constructing the quinazolinone ring onto a pre-existing naphthalene-derived precursor. For the analogous benzo[h]quinazoline-2(1H)-thione, a three-component, one-pot cyclocondensation of tetralone, thiourea, and benzaldehyde (B42025) under microwave irradiation has been reported as an efficient and environmentally friendly method. rsc.org This approach avoids harsh thermal conditions and reduces reaction times. The resulting thione can then be S-alkylated to introduce further diversity. rsc.org
More intricate fused systems can be assembled through cascade reactions. An iodine-mediated intramolecular sp3 C–H amination reaction has been developed to produce quinazolinone-fused polycyclic skeletons from 2-aminobenzamide (B116534) precursors. rsc.org This transition-metal-free method allows for the facile construction of complex heterocyclic structures. rsc.org Similarly, radical cascade cyclizations of unactivated alkenes have been employed to synthesize a variety of ring-fused quinazolinones. rsc.org
A "one-pot" procedure involving a three-step reaction sequence has been explored for the construction of diverse quinazolinone- rsc.orgnih.gov-fused polycycles. acs.org This method features a Palladium-catalyzed carbonylation of N-(2-iodophenyl)acetamides, followed by the release of a masked terminal amine and two subsequent spontaneous cyclizations, all under mild conditions. acs.org
Table 2: Synthetic Approaches to Fused Quinazolinones
| Precursor Type | Key Reaction Step | Fused System Type | Reference |
| Tetralone, Thiourea, Benzaldehyde | Microwave-induced cyclocondensation | Benzo[h]quinazoline-2(1H)-thione | rsc.org |
| 2-Aminobenzamide precursors | Iodine-mediated intramolecular sp3 C–H amination | Quinazolinone-fused tetrahydroisoquinolines | rsc.org |
| N-(2-Iodophenyl)acetamides | Pd-catalyzed carbonylation / Spontaneous cyclizations | Quinazolinone- rsc.orgnih.gov-fused polycycles | acs.org |
| Unactivated alkenes | Radical cascade cyclization | Ring-fused quinazolinones | rsc.org |
Contemporary and Novel Synthetic Approaches
Modern synthetic chemistry has increasingly turned towards transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance in the synthesis of heterocyclic compounds, including quinazolinones.
Both palladium and copper catalysts have proven to be exceptionally versatile in forging the C-N and C-C bonds necessary for the quinazolinone framework, often enabling novel reaction pathways and one-pot procedures from simple starting materials.
Palladium catalysis offers a powerful toolkit for quinazolinone synthesis. One notable method is the palladium-catalyzed aminocarbonylation of N-(o-halophenyl)imidates, which provides access to N-substituted quinazolinones. nih.gov Another innovative approach involves a three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, which proceeds through a palladium-catalyzed isocyanide insertion followed by a cyclization sequence. acs.org
Cascade reactions catalyzed by palladium are particularly efficient. A one-pot synthesis of 2-substituted quinazolin-4(3H)-ones has been developed starting from readily available o-nitrobenzamides and alcohols. rsc.orgrsc.orgnih.gov In this process, a palladium catalyst, such as Pd(dppf)Cl₂, facilitates a cascade that includes alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all without the need for external oxidants or reducing agents. rsc.orgnih.gov
The Suzuki cross-coupling reaction, a cornerstone of palladium catalysis, has also been applied to construct complex quinazolinone-containing conjugates. mdpi.com This methodology allows for the coupling of bromo-substituted quinazolines with boronic esters to form C-C bonds, demonstrating the catalyst's utility in late-stage functionalization. mdpi.com Furthermore, magnetically recoverable palladium nanocatalysts have been developed for sustainable multicomponent syntheses of quinazolinones, offering high yields and easy catalyst recycling. bohrium.com
Table 3: Overview of Palladium-Catalyzed Quinazolinone Syntheses
| Starting Materials | Catalyst / Reagents | Reaction Type | Reference |
| o-Nitrobenzamides, Alcohols | Pd(dppf)Cl₂ | One-pot cascade reaction | rsc.orgnih.gov |
| 2-Aminobenzamides, Aryl halides, Isocyanide | Palladium catalyst | Isocyanide insertion / Cyclization | acs.org |
| N-(o-Halophenyl)imidates | Palladium catalyst | Aminocarbonylation | nih.gov |
| Bromo-quinazolines, Boronic esters | Pd(dppf)Cl₂ | Suzuki cross-coupling | mdpi.com |
Copper catalysts, being more economical and less toxic than their palladium counterparts, have emerged as attractive alternatives for quinazolinone synthesis. An efficient Cu(I)-catalyzed, ligand-free domino strategy can synthesize 2-substituted quinazolinones from 2-bromobenzamide (B1207801) and various partners like aldehydes, benzyl alcohols, or methyl arenes in DMSO. gaylordchemical.com
Copper-catalyzed isocyanide insertion reactions are also effective. Ethyl 2-isocyanobenzoate can be coupled with various amines in the presence of a copper catalyst such as Cu(OAc)₂·H₂O to afford 3-substituted quinazolinones in good yields. acs.orgnih.gov Other one-pot methods include the copper-catalyzed reaction of 2-nitrobenzaldehydes with other aldehydes, where urea (B33335) serves as the nitrogen source. acs.org
Cascade reactions promoted by copper are prevalent. A general and highly efficient method involves the copper-catalyzed cascade reaction of amidine hydrochlorides with methyl 2-halobenzoates. rsc.org Another approach describes the synthesis of substituted quinazolinones from 2-aminobenzonitriles and benzyl alcohols using air as the sole oxidant. rsc.org For the synthesis of fused systems, copper catalysts can mediate the cascade C(sp²)-H amination and annulation of 2-aminoarylmethanols with isoquinolines to produce pyrido-fused quinazolinones. rsc.org
Table 4: Overview of Copper-Catalyzed Quinazolinone Syntheses
| Starting Materials | Catalyst / Reagents | Reaction Type | Reference |
| Ethyl 2-isocyanobenzoate, Amines | Cu(OAc)₂·H₂O, Et₃N | Isocyanide insertion | acs.orgnih.gov |
| 2-Bromobenzamide, Aldehydes/Alcohols | CuI, TMSN₃, DMSO | One-pot domino reaction | gaylordchemical.com |
| 2-Nitrobenzaldehydes, Aldehydes | Copper catalyst, Urea, Hydrazine hydrate | One-pot nitrile formation/hydrolysis/reduction | acs.org |
| 2-Aminobenzonitriles, Benzyl alcohols | Copper catalyst, Air (oxidant) | Tandem oxidative synthesis | rsc.org |
| 2-Aminoarylmethanols, Isoquinolines | CuCl₂ or CuBr, O₂ (oxidant) | Cascade C-H amination / Annulation | rsc.org |
Transition Metal-Catalyzed Syntheses
Zinc-Catalyzed Reactions
Zinc catalysts, particularly zinc chloride (ZnCl₂), have been utilized in the synthesis of quinazolinone scaffolds. One notable application involves a condensative cyclization reaction. While many methods focus on the coupling of N-substituted o-bromobenzamides with amides, these often yield simple coupling products. However, these intermediates can be effectively converted into 2,3-disubstituted quinazolinones through a subsequent cyclization mediated by a combination of hexamethyldisilazane (B44280) (HMDS) and zinc chloride. organic-chemistry.org This two-step, one-pot procedure demonstrates the utility of zinc catalysts in the crucial ring-closing step to form the heterocyclic core.
The general process involves an initial copper-catalyzed coupling followed by the ZnCl₂-mediated cyclization, which proceeds under relatively mild conditions. This methodology is valuable for constructing disubstituted quinazolinones, which can be precursors to more complex derivatives.
Table 1: Zinc-Mediated Synthesis of Quinazolinones
| Step | Reagents & Catalysts | Intermediate/Product | Key Transformation | Ref |
|---|---|---|---|---|
| 1 | N-substituted o-bromobenzamides, Amides, CuI | Simple coupling product | C-N bond formation | organic-chemistry.org |
| 2 | HMDS, ZnCl₂ | 2,3-disubstituted quinazolinone | Condensative cyclization | organic-chemistry.org |
Metal-Free and Organocatalytic Methodologies
The development of metal-free and organocatalytic synthetic routes is a cornerstone of green chemistry, offering milder reaction conditions and avoiding toxic metal residues. Several such strategies have been successfully applied to the synthesis of quinazolinone cores. nih.govfrontiersin.org
A direct and efficient method for producing 2-sulfanylquinazolin-4(3H)-one derivatives involves the reaction of an anthranilic acid derivative with an appropriate arylisothiocyanate. nih.gov This reaction is typically promoted by a base catalyst like triethylamine (Et₃N) in a suitable solvent such as ethanol, proceeding under reflux conditions to yield the target scaffold. nih.gov
Other organocatalytic approaches utilize a range of catalysts to facilitate the cyclization. For instance, trifluoroacetic acid (TFA) can promote the reaction between anthranilamides and ketoalkynes, involving a selective cleavage of a C-C triple bond. nih.gov Similarly, Brønsted acids like dodecylbenzene (B1670861) sulfonic acid (DBSA) and citric acid have been used in three-component reactions involving isatoic anhydride, aldehydes, and anilines to afford quinazolinone products in good yields. nih.gov A sustainable approach employs H₂O₂ as an oxidant with DMSO serving as a carbon source in a metal-free synthesis of quinazolin-4(3H)-ones from 2-amino benzamides. nih.govacs.org
Table 2: Selected Organocatalytic and Metal-Free Syntheses of Quinazolinones
| Starting Materials | Catalyst/Reagent | Conditions | Product Type | Yield | Ref |
|---|---|---|---|---|---|
| 5-Fluoroanthranilic acid, Arylisothiocyanate | Triethylamine (Et₃N) | Ethanol, Reflux, 1.5 h | 2-Sulfanylquinazolin-4(3H)-one derivative | - | nih.gov |
| Anthranilamides, Ketoalkynes | Trifluoroacetic acid (TFA) | Oxidant-free | 2-Aryl/Alkyl-quinazolin-4(3H)-one | 45-98% | nih.gov |
| Isatoic anhydride, Aldehydes, Aniline (B41778) | Dodecylbenzene sulfonic acid (DBSA) | Water, Ultrasound | 2,3-Substituted quinazolinone | 62-76% | nih.gov |
| Isatoic anhydride, Aldehydes, Aniline | Citric Acid | Ethanol, Reflux | 2,3-Substituted quinazolinone | - | nih.gov |
| 2-Amino benzamide, DMSO | Hydrogen Peroxide (H₂O₂) | 150 °C, 14 h | Quinazolin-4(3H)-one | 72-80% | nih.govacs.org |
| o-Aminobenzamides, Styrenes | TBHP (oxidant) | Neat, 120 °C | 2-Substituted quinazolinone | Moderate to excellent | mdpi.com |
Cascade and One-Pot Synthesis Protocols
Cascade and one-pot reactions provide significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure. Several such protocols have been developed for the synthesis of quinazolin-4(3H)-ones.
A notable example is the nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols. nih.govresearchgate.net This one-pot cascade process involves an acceptorless dehydrogenation of the alcohol to an aldehyde, followed by condensation with the aminobenzamide and subsequent intramolecular cyclization to furnish the quinazolinone ring system. nih.govresearchgate.net This method is environmentally benign, with water and hydrogen gas as the only byproducts. researchgate.net
Catalyst- and solvent-free conditions have also been established for the one-pot, three-component reaction of isatoic anhydride, an amine, and an orthoester. rsc.org This protocol, which can be performed under conventional heating or microwave irradiation, yields 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org Furthermore, a one-pot, three-component assembly of anthranilates, arenediazonium salts, and nitriles has been shown to produce quinazolin-4(3H)-ones smoothly. acs.org
Table 3: Overview of One-Pot Protocols for Quinazolinone Synthesis
| Reaction Type | Components | Catalyst/Conditions | Key Features | Ref |
|---|---|---|---|---|
| Dehydrogenative Coupling | o-Aminobenzamide, Alcohols | [Ni(MeTAA)] | Acceptorless dehydrogenative cascade | nih.govresearchgate.net |
| Multicomponent Reaction | Isatoic anhydride, Amine, Orthoester | Catalyst/solvent-free, 120-140 °C | Green, high efficiency for 2,3-disubstituted products | rsc.org |
| Three-Component Assembly | Anthranilates, Arenediazonium salts, Nitriles | 60 °C, under air | Forms 3-arylquinazolin-4(3H)-ones | acs.org |
| Oxidative Cyclization | 2-Fluorobenzaldehyde, 2-Aminopyridines | DABCO (organocatalyst), TBHP (oxidant) | Metal-free, moderate to good yields | frontiersin.org |
1,3-Dipolar Cycloaddition Reactions for Hybrid Structures
The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings. This strategy has been applied to quinazolinone derivatives to create novel, fused polycyclic systems with potential biological activities. The key to this approach is the in-situ generation of a reactive zwitterionic intermediate from a precursor like 3-amino-2-chloromethyl-4(3H)-quinazolinone. nih.gov
The synthesis begins with the preparation of 3-amino-2-methyl-4(3H)-quinazolinone, which is then treated with N-chlorosuccinimide (NCS) to form the chloromethyl derivative. nih.gov Subsequent treatment with a base such as triethylamine (TEA) results in the elimination of HCl, generating a transient azomethine ylide (a 1,3-dipole). nih.gov This zwitterion can then be trapped by various dipolarophiles in a [3+2] cycloaddition reaction. For example, reaction with N-arylmaleimides yields complex tetrahydropyrrolo[3',4':4,3]-pyridazino[6,1-b]-quinazoline-triones. nih.gov
Table 4: 1,3-Dipolar Cycloaddition for Quinazolinone-Based Hybrids
| Quinazolinone Precursor | Dipole Generation | Dipolarophile | Hybrid Product Structure | Ref |
|---|---|---|---|---|
| 3-Amino-2-chloromethyl-4(3H)-quinazolinone | Triethylamine (TEA) | N-Aryl-maleimides | 2-Aryl-3a,4,12,12a-tetrahydropyrrolo[3',4':4,3]-pyridazino[6,1-b]-quinazoline-1,3,6-trione | nih.gov |
| 3-Amino-2-chloromethyl-4(3H)-quinazolinone | Triethylamine (TEA) | 3-Aryl-2-cyano-thioacrylamides | 2-Aryl-10-oxopyridazino[6,1-b]-quinazoline-3-thio-carboxamide | nih.gov |
| 3-Amino-2-chloromethyl-4(3H)-quinazolinone | Triethylamine (TEA) | ω-Nitrostyrenes | 2-Aryl-3-nitro-1,2,3,4-tetrahydro-pyridazino[6,1-b]quinazolin-10-one | nih.gov |
Regioselective Synthesis Strategies and Stereochemical Considerations
Regioselectivity is a critical consideration in the functionalization of the quinazolinone scaffold. The substitution pattern on the core ring system can profoundly influence the position of subsequent chemical modifications. Studies on the sulfonylation of quinazolin-4(3H)-ones have provided significant insights into this phenomenon. nih.gov
The substituent at the 2-position plays a crucial directive role. When the 2-position is unsubstituted (i.e., contains a hydrogen atom), sulfonylation occurs selectively at the N-3 position. nih.gov However, the presence of an alkylsulfanyl (like the sulfanyl (B85325) group in the target compound) or an amino substituent at the 2-position directs the sulfonylation to the exocyclic carbonyl oxygen, yielding an O-sulfonylated product. nih.gov This switch in regioselectivity is attributed to a combination of steric hindrance and the positive mesomeric effect of the 2-substituent. nih.gov This predictable control is vital for the regioselective synthesis of specific isomers.
In terms of stereochemistry, the orientation of substituents, particularly at the C-2 and C-6 positions, is influenced by both steric effects and the nature of the substituents themselves. nih.gov For instance, in certain 2,6-disubstituted 3-methyl-quinazolin-4-ones, the angular position of an aryl group at C-2 can influence the spatial arrangement of another aryl group at C-6, highlighting the stereochemical interplay between different parts of the molecule. nih.gov These considerations are paramount when designing molecules with specific three-dimensional conformations for targeted biological interactions.
Sophisticated Spectroscopic Characterization Techniques for Structural Elucidation of Benzo G Quinazolinone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
1D NMR (¹H and ¹³C) Analysis
The ¹H and ¹³C NMR spectra provide fundamental information regarding the number and types of protons and carbons, respectively, present in a molecule. In the case of quinazolinone derivatives, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, while the exchangeable N-H and S-H protons can exhibit broad signals.
For a closely related analogue, 2-mercapto-4(3H)-quinazolinone , the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons at approximately 7.95 ppm, 7.74 ppm, and 7.33-7.38 ppm. Two broad signals are observed at 12.73 ppm and 12.50 ppm, which are attributed to the N-H and S-H protons of the tautomeric forms. researchgate.netmdpi.com For 2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one , the additional fused benzene (B151609) ring would introduce further complexity in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides the carbon skeleton of the molecule. For 2-mercapto-4(3H)-quinazolinone , the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) are expected at the downfield end of the spectrum. The aromatic carbons resonate in the region of approximately 115-140 ppm. mdpi.com In a study of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives, the carbonyl carbon was observed around 170 ppm. scispace.com
Table 1: Representative ¹H and ¹³C NMR Data for a 2-Mercapto-4(3H)-quinazolinone Analogue researchgate.netmdpi.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.33 - 7.96 | 115.8 - 134.8 |
| C=O | - | ~162.0 |
| C=S | - | ~176.0 |
| N-H | 12.50 (broad) | - |
| S-H | 12.73 (broad) | - |
| Note: Data is for 2-mercapto-4(3H)-quinazolinone in DMSO-d₆ and serves as an illustrative example. |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
While 1D NMR provides information on the types of atoms present, 2D NMR experiments are crucial for establishing the connectivity between them.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within a molecule. For This compound , COSY would be instrumental in assigning the protons on the fused aromatic rings by showing correlations between adjacent protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This technique allows for the unambiguous assignment of protonated carbons in the benzo[g]quinazolinone scaffold.
Advanced NMR Experiments (e.g., DEPT-135)
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. libretexts.orglibretexts.org Quaternary carbons are not observed. For This compound , a DEPT-135 experiment would show positive signals for all the aromatic CH carbons. This technique is particularly useful in conjunction with the broadband-decoupled ¹³C NMR spectrum to identify all carbon types. scispace.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of This compound would be expected to show characteristic absorption bands for the various functional groups present.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3100 - 3300 | Broad absorption due to hydrogen bonding |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium to weak absorptions |
| C=O Stretch (Amide) | 1660 - 1690 | Strong, sharp absorption |
| C=N Stretch | 1575 - 1620 | Medium absorption |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium to weak absorptions |
| C=S Stretch | 1050 - 1250 | Medium to weak absorption |
In studies of related quinazolinone derivatives, the C=O stretching vibration is consistently observed in the region of 1660-1690 cm⁻¹. nih.govorientjchem.org The N-H stretching vibration typically appears as a broad band above 3100 cm⁻¹. The presence of a thione group (C=S) would give rise to an absorption in the 1050-1250 cm⁻¹ region, though it can sometimes be weak and difficult to assign definitively.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov
For This compound (C₁₂H₈N₂OS), the molecular ion peak ([M]⁺) in an electron impact (EI) mass spectrum would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this molecule could involve the loss of small molecules or radicals. For instance, the fragmentation of related pyrimidinethiones has been shown to involve the loss of SH radicals and CO molecules. sapub.org The initial fragmentation might involve the cleavage of the C-S or C-N bonds, followed by the breakdown of the heterocyclic ring system. The stability of the fused aromatic rings would likely result in prominent fragment ions corresponding to these substructures.
Electronic Spectroscopy for Chromophoric System Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for analyzing the electronic properties of molecules containing chromophores. The benzo[g]quinazolinone core represents an extended conjugated system that absorbs light in the UV-Vis region, leading to electronic transitions between different molecular orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), provides insights into the nature of the chromophoric system. beilstein-journals.orgurfu.ru
Studies on related polycyclic heteroaromatic systems, such as benzo[f]quinazoline-1,3(2H,4H)-diones, demonstrate how UV-Vis spectroscopy is used to probe their photophysical properties. beilstein-journals.orgnih.gov The absorption spectra of these compounds typically show well-resolved bands at shorter wavelengths (250–300 nm) and broader absorption bands at higher wavelengths (300–450 nm). beilstein-journals.org The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. beilstein-journals.orgnih.gov For example, the introduction of electron-donating groups can lead to a bathochromic (red) shift in the absorption maxima. beilstein-journals.org This technique is crucial for understanding the electronic structure of this compound and how modifications to its structure affect its interaction with light. urfu.ru
Table 2: Representative UV-Vis Absorption Data for Analogous Benzoquinazoline Derivatives
| Compound | Solvent | Absorption λmax (nm) | Reference |
|---|---|---|---|
| 8,9-Diphenyl-2,4-dimethyl-2,4-dihydro-1H-benzo[f]quinazoline-1,3-dione | Dichloromethane | 281, 372, 393, 415 | beilstein-journals.org |
| 8-(4-(Dimethylamino)phenyl)-2,4-dimethyl-9-phenyl-2,4-dihydro-1H-benzo[f]quinazoline-1,3-dione | Dichloromethane | 269, 442 | beilstein-journals.org |
| 2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)quinazolin-4(3H)-one | Toluene | 398 | urfu.ru |
| 2-(Thiophen-2-yl)quinazolin-4(3H)-one | Toluene | 344 | urfu.ru |
X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline solid. urfu.ru This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles. urfu.ruresearchgate.net It is the gold standard for unambiguous structural proof and for understanding conformational preferences and intermolecular interactions in the solid state. nih.gov
For complex heterocyclic systems like benzo[g]quinazolinone derivatives, SC-XRD can confirm the planarity of the fused ring system and determine the orientation of substituents. In an analysis of a related 4-cyanoquinazoline derivative, SC-XRD was used to solve the structure, which crystallized in the centrosymmetric P-1 space group of the triclinic system. urfu.ru Such an analysis reveals crucial details about the molecular geometry, including the torsion angles between different parts of the molecule, and identifies non-covalent interactions like hydrogen bonding or π-π stacking that stabilize the crystal packing. urfu.runih.gov This level of detail is critical for structure-activity relationship studies.
Table 3: Representative Single-Crystal X-ray Diffraction Data for an Analogous Quinazoline (B50416) Derivative
| Parameter | Value (for compound C₂₇H₁₈N₄) | Reference |
|---|---|---|
| Crystal System | Triclinic | urfu.ru |
| Space Group | P-1 | urfu.ru |
| a (Å) | 9.1982(9) | urfu.ru |
| b (Å) | 9.8103(10) | urfu.ru |
| c (Å) | 12.9224(11) | urfu.ru |
| α (°) | 96.908(8) | urfu.ru |
| β (°) | 107.028(8) | urfu.ru |
| γ (°) | 105.834(9) | urfu.ru |
| Volume (ų) | 1046.95(18) | urfu.ru |
| Z (molecules/unit cell) | 2 | urfu.ru |
Powder X-ray Diffraction (PXRD) is a complementary technique to SC-XRD used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, PXRD uses a finely powdered material, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the material's crystalline phase.
In the synthesis of quinazolinone derivatives, PXRD is primarily used to confirm the phase purity of the final product. orientjchem.org It can verify that the synthesized bulk material corresponds to the structure determined by single-crystal analysis and can be used to identify the presence of any crystalline impurities or different polymorphic forms. While detailed PXRD patterns are specific to each compound and its crystal structure, the technique's application is a standard and essential step in the characterization of new crystalline materials like this compound to ensure the homogeneity of the sample. orientjchem.org
Computational and Theoretical Investigations in 2 Sulfanyl 3h,4h Benzo G Quinazolin 4 One Research
Quantum Mechanical Approaches for Electronic Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are at the forefront of computational investigations into quinazoline (B50416) derivatives. These methods allow for a detailed analysis of the electronic structure, which is fundamental to a molecule's reactivity and spectroscopic properties.
Density Functional Theory (DFT) Calculations
DFT has become a standard method for studying quinazoline-based compounds due to its balance of accuracy and computational cost. researchgate.net It is widely used to optimize molecular geometries, predict reaction outcomes, and simulate spectroscopic data. For benzo[g]quinazoline (B13665071) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to understand their structural geometry and quantum chemical parameters. researchgate.net
Mechanistic Studies and Regioselectivity Prediction
DFT calculations are instrumental in elucidating reaction mechanisms and predicting regioselectivity. For instance, in the synthesis of related quinazolinone derivatives via 1,3-dipolar cycloaddition, DFT has been used to calculate activation energies for different reaction pathways, confirming that the observed product is the one formed through the lowest energy transition state. This approach helps to rationalize why a specific regioisomer is formed over others.
While specific DFT studies on the formation mechanism of the benzo[g]quinazoline skeleton are not extensively detailed in the available literature, the principles are broadly applicable. The thioxo group at the C-2 position of the 2-thioxo-benzo[g]quinazoline precursor is a key site for functionalization. The prediction of regioselectivity in reactions such as S-alkylation, which converts the 2-thioxo tautomer to a 2-sulfanyl derivative, can be effectively modeled using computational methods to determine the most likely site of attack.
Simulation of Spectroscopic Data (IR, UV-Vis)
A significant application of DFT is the simulation of spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. Theoretical calculations can predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). nih.gov
For various quinazolinone derivatives, calculated vibrational frequencies using DFT/B3LYP methods have shown good agreement with experimental FT-IR spectra, helping to assign specific vibrational modes to functional groups within the molecule. nih.govresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions between molecular orbitals. frontiersin.org While specific, detailed simulated spectra for 2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one are not prominently featured in peer-reviewed literature, this computational technique is a standard and reliable tool for the characterization of such novel compounds.
Conceptual Density Functional Theory (CDFT) Applications
Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) from the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These descriptors are powerful for predicting the global reactivity of molecules. researchgate.netnih.gov
For example, a molecule with a small HOMO-LUMO energy gap and consequently low hardness and high softness is expected to be more reactive. The electrophilicity index helps to classify molecules as electrophiles or nucleophiles. These CDFT-based descriptors have been calculated for various heterocyclic systems to provide significant insights into their chemical reactivity and to guide the development of novel antifungal agents. nih.gov
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) where μ ≈ -χ | Measures the propensity of a species to accept electrons. |
Electronic Property Analysis (HOMO, LUMO, MESP)
The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. mdpi.com
For a series of benzo[g]quinazoline derivatives, DFT calculations have been performed to determine these electronic properties. researchgate.net The distribution of HOMO and LUMO across the molecule indicates the likely regions for electrophilic and nucleophilic attack, respectively.
The Molecular Electrostatic Potential (MESP) provides a visual map of the charge distribution on the molecule's surface. It is used to predict reactive sites for electrophilic and nucleophilic attacks, with red areas (negative potential) indicating electron-rich regions prone to electrophilic attack and blue areas (positive potential) indicating electron-poor regions susceptible to nucleophilic attack. MESP analysis is a standard tool for understanding the electrostatic interactions a molecule can have with a biological receptor.
| Parameter | Value |
|---|---|
| EHOMO | -6.20 eV |
| ELUMO | -2.21 eV |
| Energy Gap (ΔE) | 3.99 eV |
| Dipole Moment | 3.01 Debye |
Data sourced from a study on benzo[g]quinazoline derivatives. researchgate.net
Molecular Modeling and Simulation Techniques
Beyond quantum mechanics, molecular modeling techniques, especially molecular docking, are vital for studying the interaction of benzo[g]quinazoline derivatives with biological targets. These simulations provide a rationale for observed biological activity and guide the design of more potent and selective inhibitors.
Molecular docking studies have been performed on various 2-thioxo- and 2-sulfanyl-benzo[g]quinazoline derivatives to explore their binding modes with protein targets. researchgate.net For example, derivatives have been docked into the active sites of enzymes implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), as well as microbial enzymes like E. coli MurB and the fungal CYP51 (lanosterol 14-α-demethylase). researchgate.net
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. For the benzo[g]quinazoline scaffold, docking studies have been instrumental in elucidating binding modes with various biological targets, including enzymes implicated in cancer and microbial infections. researchgate.netlums.ac.ir These studies typically reveal that the binding affinity is driven by a combination of hydrogen bonds and hydrophobic interactions. lums.ac.ir
For instance, in studies of analogous quinazolinone derivatives targeting the epidermal growth factor receptor (EGFR), a key protein in many cancers, the nitrogen atoms within the quinazoline nucleus are often identified as crucial hydrogen bond acceptors. lums.ac.irjapsonline.com The docking of 2-thioxo-benzo[g]quinazoline derivatives into the active sites of viral proteins, such as those from bacteriophage phiX174, has also been performed to predict binding interactions. nih.gov The general approach involves preparing the 3D structures of the ligands and the target protein, followed by the use of software like AutoDock to calculate the binding energy (ΔG) and identify key interacting amino acid residues. lums.ac.ir The more negative the binding energy, the greater the predicted affinity of the ligand for the receptor. lums.ac.ir
Table 1: Representative Molecular Docking Data for Quinazolinone Derivatives Against EGFR
| Compound Analogue | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Quinazolinone Derivative 3 | EGFR | -7.53 | Not specified | lums.ac.ir |
| 4-anilinoquinazoline derivative 1 | EGFR (4I23) | -7.951 | Met793, Ser720, Lys728, Thr790, Leu788 | japsonline.com |
| 6-bromo-2-(pyridine-3-yl)-4-substituted quinazoline analog | EGFR | Not specified | Met793 | japsonline.com |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. researchgate.netnih.gov For benzo[g]quinazoline derivatives, MD simulations, often performed for nanosecond timescales, are used to assess the stability of the docked conformation. researchgate.netresearchgate.net Key parameters analyzed include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net
A stable RMSD for the ligand-receptor complex over the simulation period suggests that the binding pose predicted by molecular docking is likely stable. researchgate.net RMSF analysis helps to identify the flexibility of individual amino acid residues in the binding pocket, highlighting which parts of the receptor are most affected by the ligand's presence. researchgate.net These simulations have been applied to quinazolinone derivatives in complex with various targets like VEGFR2, c-Met, and EGFR, confirming the structural stability of the interactions. researchgate.netnih.gov
Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)
To obtain a more accurate estimation of binding affinity than docking scores alone, binding free energy calculations are performed on the snapshots generated from MD simulations. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are two popular "end-point" methods used for this purpose. nih.govnih.gov These methods calculate the free energy of the ligand, the receptor, and the complex, and the difference between these energies gives the binding free energy (ΔG_bind). nih.govnih.gov
The total binding free energy includes contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.govmdpi.com These calculations have been used to refine the results of molecular docking and provide a more quantitative prediction of a compound's potency. nih.govresearchgate.net For example, MM/GBSA calculations on quinazoline derivatives targeting VEGFR-2 have helped to confirm stable complex formation. researchgate.net
Table 2: Example Binding Free Energy Contributions for a Ligand-Receptor Complex
| Energy Component | Example Value (kcal/mol) | Reference |
|---|---|---|
| Van der Waals Energy | -69.25 | mdpi.com |
| Electrostatic Energy | -28.09 | mdpi.com |
| Total Binding Free Energy (ΔG_bind) | -78.16 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov This allows for the prediction of the activity of new, unsynthesized compounds and helps to identify the key structural features that influence potency.
2D and 3D-QSAR Modeling for Predictive Insights
Both 2D and 3D-QSAR models have been developed for quinazolinone and benzo[g]quinazoline derivatives. nih.govrsc.org 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as constitutional and charge descriptors. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of the molecules. nih.gov
These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive or negative electrostatic potential, hydrophobicity) are predicted to increase or decrease biological activity. nih.gov For quinazolinone derivatives, QSAR studies have indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are often primary influencers of their inhibitory activity against targets like MMP-13. nih.gov
Statistical Validation of QSAR Models (e.g., PCA, Genetic Algorithm)
The reliability of a QSAR model is assessed through rigorous statistical validation. nih.gov Internal validation techniques, such as leave-one-out cross-validation (q²), and external validation using a test set of compounds (R²_pred) are commonly employed. nih.gov A robust QSAR model will have high values for these statistical parameters, indicating good predictive power. nih.gov
Methods like Principal Component Analysis (PCA) can be used for data reduction and visualization, while genetic algorithms are often used in descriptor selection to build the most predictive QSAR model. nih.gov For instance, a genetic algorithm combined with partial least-squares has been identified as an effective modeling approach for quinazoline derivatives. nih.gov
Table 3: Statistical Parameters for a Representative 3D-QSAR Model of Quinazolinone Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | R²_pred (External validation) | Reference |
|---|---|---|---|---|
| CoMFA | 0.646 | 0.992 | 0.829 | nih.gov |
| CoMSIA | 0.704 | 0.992 | 0.839 | nih.gov |
Virtual Screening and Ligand-Based Design Methodologies
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This can be done through either structure-based methods, which rely on the 3D structure of the target, or ligand-based methods, which use the structures of known active compounds.
For the benzo[g]quinazoline scaffold, both approaches are valuable. Structure-based virtual screening can be used to dock large compound libraries into the active site of a target protein, such as EGFR, to find novel hits. researchgate.net Ligand-based design, on the other hand, leverages the information from known active benzo[g]quinazoline derivatives and QSAR models. researchgate.net By understanding the key pharmacophoric features required for activity, new molecules can be designed and evaluated computationally before undertaking their chemical synthesis, thus saving significant time and resources. nih.gov
Pharmacophore Modeling and Development
Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, the broader class of quinazolinones has been the subject of such studies, providing a framework for understanding the key features of the benzo[g]quinazoline scaffold. mdpi.comnih.govnih.gov
Studies on related quinazolinone derivatives have consistently identified the quinazolinone core as a critical pharmacophore. nih.gov For instance, research on quinazoline-based inhibitors often highlights the importance of the heterocyclic system in forming key interactions with target proteins. nih.gov Molecular docking studies on 2-thioxo-benzo[g]quinazolines, a closely related structure, have provided insights into their binding modes. These studies suggest that the thione group (and by extension, the sulfanyl (B85325) group) and the fused ring system play a crucial role in the molecule's interaction with viral proteins, such as the outer capsid protein VP4 of the human rotavirus. nih.govresearchgate.net
In one study, the antiviral activity of a series of 2-thioxo-benzo[g]quinazolines was evaluated, with molecular docking used to rationalize the observed biological data. The results indicated that the benzo[g]quinazoline scaffold fits within the binding pocket of the human rotavirus Wa strain protein (PDB ID: 2DWR), suggesting its potential as a lead structure for antiviral agents. mdpi.comnih.gov The parent compounds with a thioxo group at position 2 demonstrated significant activity, which was further enhanced in some derivatives by converting the thioxo group to a thioether. mdpi.com
The following table summarizes the antiviral activity of selected 2-thioxo-benzo[g]quinazoline derivatives against the human rotavirus Wa strain, which helps in inferring pharmacophoric requirements.
| Compound ID | Substitution at position 3 | Viral Reduction (%) |
| 1 | Methyl | 60 |
| 2 | Ethyl | 50-60 |
| 3 | Benzyl (B1604629) | 50-60 |
| 9 | (Thioether derivative of 1) | 66 |
| 16 | Hydrazinyl derivative | 50-66 |
Data sourced from a study on the antiviral activity of benzo[g]quinazoline derivatives. mdpi.comnih.gov
These findings, although not a formal pharmacophore model, provide a foundation for the development of such models for this compound, suggesting that the core scaffold, the sulfanyl group, and substitutions at position 3 are key determinants of biological activity.
Integration of Machine Learning Algorithms in Compound Design
The application of machine learning (ML) in drug discovery is a rapidly growing field, enabling the prediction of compound activity, toxicity, and pharmacokinetic properties from their chemical structure. While specific ML models for this compound are not yet prevalent in published research, the broader quinazoline and quinazolinone classes have been the subject of such computational approaches, primarily through Quantitative Structure-Activity Relationship (QSAR) studies. nih.govresearchgate.netnih.gov
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. For various quinazoline series, QSAR analyses have successfully identified key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern their activity as anticancer, anti-inflammatory, or antimicrobial agents. nih.gov
For example, a QSAR study on quinazoline analogues as cytotoxic agents identified constitutional, functional, and charge descriptors as significant parameters for predicting their anticancer activity against breast cancer cell lines. nih.gov Another study on quinazoline sulfonamides used QSAR to describe their interaction with the histamine (B1213489) H4 receptor, leading to the optimization of their anti-inflammatory activity.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another area where computational tools, often employing ML algorithms, are used to assess the drug-likeness of compounds. nih.govresearchgate.netnih.gov Studies on various quinazoline derivatives have utilized these predictions to evaluate their potential as orally active drugs and to identify potential liabilities early in the drug discovery process. researchgate.netnih.gov
The table below presents a conceptual framework of how machine learning and QSAR could be applied to the design of this compound derivatives, based on methodologies used for related compounds.
| Computational Method | Application in Compound Design | Predicted Parameters | Potential Impact |
| QSAR | Predict biological activity of novel derivatives | IC50/EC50 values, inhibitory activity | Guide synthesis towards more potent compounds |
| Machine Learning Classification | Classify compounds as active or inactive | Binary activity prediction | Prioritize compounds for synthesis and testing |
| ADMET Prediction | Assess drug-like properties | Oral bioavailability, toxicity risk, metabolic stability | Select candidates with favorable pharmacokinetic profiles |
While direct applications of these advanced computational methods to this compound are still emerging, the successful use of QSAR and ML for the broader quinazolinone class strongly supports their future integration into the research and development of this specific scaffold.
Structural Modification and Derivatization Strategies for 2 Sulfanyl 3h,4h Benzo G Quinazolin 4 One
Design Principles for Varied Substitution Patterns
The design of novel derivatives of the quinazolinone scaffold is often guided by established structure-activity relationships (SAR) to optimize biological efficacy. nih.gov The core principle involves the strategic placement of different functional groups at various positions on the quinazolinone nucleus to enhance interactions with biological targets. nih.gov
Key positions for substitution include the N3-position, the C2-position, and the fused benzene (B151609) ring. For instance, in a series of novel 2-sulfanylquinazolin-4(3H)-one derivatives, modifications were introduced by reacting intermediate compounds with different benzyl (B1604629) bromides, leading to varied substitution patterns. nih.gov The rationale is that even minor changes, such as the addition of a fluoro group, can significantly influence the compound's cytotoxic profile. nih.gov
Research has shown that incorporating a substituted aniline (B41778) and one or two polar side chains plays a crucial role in the activity and selectivity of these compounds, as well as in optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov The introduction of allyl and/or benzyl moieties at positions 2 and/or 3 of the quinazoline (B50416) nucleus has been found to yield compounds with significant cytotoxic results. researchgate.net
Detailed research findings on a series of 2-sulfanylquinazolin-4(3H)-one derivatives highlight the impact of these substitutions. The derivatives were synthesized and evaluated for their cytotoxic activities against several human cancer cell lines. nih.gov Compound 5d , for example, which features a specific substitution pattern, demonstrated broad-spectrum anti-cancer activity, with IC50 values ranging from 1.94 to 7.1 µM across tested cell lines. nih.gov In contrast, derivatives 5a–c showed less potent cytotoxic activities. nih.gov
Table 1: Cytotoxicity of Selected 2-Sulfanylquinazolin-4(3H)-one Derivatives
| Compound | R1 | R2 | IC50 (µM) against HepG2 Cancer Cell Line |
|---|---|---|---|
| 5c | 4-CH3 | H | >100 |
| 5d | 4-OCH3 | H | 7.10 ± 0.9 |
| 5e | 4-CH3 | 4-F | 38.17 ± 2.1 |
Data sourced from a study on novel 2-sulfanylquinazolin-4(3H)-one derivatives as multi-kinase inhibitors. nih.gov IC50 values represent the concentration required to inhibit 50% of cell growth.
This systematic approach of varying substitution patterns allows for the fine-tuning of the molecule's properties, guiding the development of more potent and selective compounds.
Hybridization of the Benzo[g]quinazolinone Scaffold with Other Heterocyclic Systems
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units into a single molecule. nih.govmdpi.com This approach aims to create hybrid compounds with enhanced affinity, better selectivity, and improved pharmacokinetic profiles by interacting with multiple biological targets. nih.govuran.ua The quinazolinone scaffold has been successfully hybridized with several other heterocyclic systems.
Isoxazole (B147169): The fusion of quinazolinone with isoxazole or isoxazoline (B3343090) rings has been explored to develop compounds with potential anticancer activity. nih.gov Synthetic strategies often involve the propargylation and allylation of a precursor like 6-aminoquinazolinone, followed by cyclization with various chloroximes to yield the hybrid molecules. researchgate.net In one study, hybrid analogues were designed by linking 2,3-dihydro-2-aryl-4-quinazolinones (DHPQZ) with isoxazoline/isoxazole through alkyl chain linkers of varying lengths. nih.gov This work identified a compound, 8c , with significant anticancer activity across 18 human cancer cell lines, which was found to disrupt microtubules in MCF-7 cells. nih.gov
Triazole: The 1,2,3-triazole ring is a popular linker in molecular hybridization due to its favorable chemical properties and its ability to form critical hydrogen bonds with biological targets. nih.govresearchgate.net A series of quinazoline derivatives bearing a 1,2,3-triazole moiety were designed and synthesized as potential anticancer agents targeting MET kinase. nih.gov The synthesis often employs "click chemistry," specifically the 1,3-dipolar cycloaddition reaction, which is highly efficient. researchgate.net
In this context, compounds 8c and 8h demonstrated significant MET kinase inhibitory activity. nih.gov Molecular docking studies revealed that the triazole ring's nitrogen atoms form a crucial hydrogen bond with the amino acid Met1160 in the MET active site, an interaction also observed with the known inhibitor foretinib. nih.gov
Table 2: Kinase Inhibitory Activity of Quinazoline-Triazole Hybrids
| Compound | Pendant Group on Triazole Ring | MET Kinase Inhibition (% at 1 µM) | PDGFRA Kinase Inhibition (% at 1 µM) |
|---|---|---|---|
| 8c | Methyl phenyl | 78.3 | 81.6 |
| 8h | Trifluoromethyl phenyl | 80.8 | 67.8 |
Data sourced from a study on novel quinazoline-1,2,3-triazole hybrids. nih.gov
Benzodiazepine (B76468): The combination of quinazolinone, triazole, and benzodiazepine motifs into a single molecular entity has led to the creation of complex polycyclic systems. nih.gov An operationally simple, one-pot, two-step cascade method has been developed to synthesize quinazolino nih.govnih.govnih.gov-triazolo nih.govresearchgate.netbenzodiazepines. This transformation is highly atom-economical, engaging five reactive centers (amide, aniline, carbonyl, azide, and alkyne) and utilizing iodine as a catalyst. nih.gov The method proceeds through a sequential quinazolinone-forming condensation followed by an intramolecular azide-alkyne 1,3-dipolar cycloaddition. nih.gov This strategy successfully integrates the structural features of these three privileged heterocyclic systems, which are found in numerous bioactive compounds. nih.govnih.gov
Coordination Chemistry: Design and Characterization of Metal Complexes
The quinazolinone scaffold, particularly when functionalized with appropriate chelating groups, can act as a ligand to form stable complexes with various metal ions. The study of these metal complexes is an active area of research, as coordination can significantly alter the biological and physical properties of the parent organic molecule.
The synthesis of metal complexes often involves derivatives such as 4(3H)-quinazolinone-2-carboxaldehyde thiosemicarbazones. These thiosemicarbazone derivatives act as effective chelating agents for transition metals. For example, Copper(II) and Zinc(II) complexes of these quinazolinone derivatives have been successfully synthesized and characterized. nih.gov The formation of these complexes is confirmed through various spectroscopic and analytical techniques.
Furthermore, other quinazolin-4(3H)-one derivatives, such as those incorporating a hydrazinyl moiety, have been used to create novel transition metal complexes. mdpi.com These complexes are designed to explore new therapeutic possibilities, with studies often investigating their interaction with biological macromolecules like DNA and serum albumins. mdpi.com The design of such complexes leverages the ability of the nitrogen and oxygen or sulfur atoms in the quinazolinone derivative to coordinate with the metal center, leading to stable and often biologically active metallo-organic structures.
Structure-Based Analog Design
Structure-based analog design is a sophisticated approach that utilizes three-dimensional structural information of a biological target to design new, more potent, and selective inhibitors. This methodology is heavily reliant on computational techniques like molecular docking and fragment-based screening. nih.govnih.gov
In the context of benzo[g]quinazolinone derivatives, molecular docking has been employed to predict the binding modes of newly synthesized compounds within the active sites of target proteins, such as kinases or viral proteins. nih.govmdpi.com For example, docking studies of 2-sulfanylquinazolin-4(3H)-one derivatives helped to rationalize their observed cytotoxic activities by visualizing their interactions with key amino acid residues in the kinase domain. nih.gov Similarly, the binding modes of quinazoline-triazole hybrids with MET and PDGFRA kinases were analyzed to understand their inhibitory profiles. nih.gov
A more advanced strategy is fragment-based combinatorial screening. nih.gov This process involves computationally screening libraries of small chemical fragments to identify those that bind to the target protein. These "hit" fragments are then grown or linked together to create a more potent lead compound. This approach was used to design dual inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), where the chemical structures of known inhibitors were split into core and fragment parts to guide the design of new quinazolin-4(3H)-one derivatives. nih.gov This rational design process allows for the creation of analogs with tailored biological activities, moving beyond traditional trial-and-error synthesis.
Future Directions and Emerging Research Avenues
Development of Sustainable Synthetic Methodologies
The chemical industry's growing emphasis on green chemistry is steering the synthesis of quinazolinones, including the benzo[g] variant, towards more environmentally benign practices. Future research will likely focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Key trends in sustainable synthesis include:
Catalysis: The use of transition metal catalysts, particularly copper, has been instrumental in developing efficient quinazolinone syntheses. organic-chemistry.orgacs.org Future work will likely explore more abundant and less toxic metals as catalysts. Moreover, the development of reusable and heterogeneous catalysts will be a significant step towards sustainable production.
Alternative Solvents: Research is moving away from conventional volatile organic compounds towards greener alternatives. Deep eutectic solvents (DES) and water-based systems are gaining traction. researchgate.netrsc.org For instance, a synthesis of 3-substituted-quinazolin-4(3H)-ones has been demonstrated using a choline (B1196258) chloride:urea (B33335) deep eutectic solvent. researchgate.net
Energy-Efficient Reactions: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in quinazolinone synthesis. organic-chemistry.orgresearchgate.net The application of other energy sources like ultrasound and mechanochemistry to the synthesis of 2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one could offer further advantages in terms of energy efficiency and reaction conditions.
Atom Economy: One-pot and multicomponent reactions are at the forefront of sustainable synthesis due to their high atom economy. nih.gov Designing cascade reactions that lead to the formation of the benzo[g]quinazolinone core from simple, readily available starting materials will be a key research focus.
| Synthetic Strategy | Key Features | Potential Application to this compound |
| Copper-Catalyzed Reactions | Mild reaction conditions, good functional group tolerance. organic-chemistry.orgacs.org | Synthesis from 2-halobenzoic acid precursors and a sulfur-containing nucleophile. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. researchgate.net | Acceleration of the cyclization step in the formation of the quinazolinone ring. |
| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, and recyclable. researchgate.net | A green reaction medium for the condensation of starting materials. |
| One-Pot Cascade Reactions | High atom economy, reduced waste from intermediate purification steps. nih.gov | A streamlined synthesis from simple precursors in a single reaction vessel. |
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can accelerate the design of new derivatives with tailored properties.
De Novo Drug Design: This computational approach generates novel molecular structures from scratch. nih.govnih.gov Algorithms can explore a vast chemical space to identify new benzo[g]quinazolinone derivatives with high predicted activity against a specific biological target. Machine learning and artificial intelligence are being increasingly integrated into de novo design, enabling the generation of molecules with optimized properties. nih.govresearchgate.net
Structure-Based and Ligand-Based Design: Depending on the availability of target protein structures, either structure-based or ligand-based design can be employed. researchgate.net For this compound, if a biological target is identified, its binding site can be used to computationally design derivatives with improved binding affinity.
Optimization of Physicochemical Properties: Computational models can predict various properties of designed molecules, such as solubility, membrane permeability, and metabolic stability. This allows for the early-stage optimization of drug-like characteristics, increasing the probability of success in later developmental phases.
| Computational Method | Description | Relevance to this compound |
| De Novo Design | Algorithmic generation of novel molecular structures. nih.govnih.gov | Creation of new derivatives with potentially enhanced biological activity or material properties. |
| Machine Learning | AI-based methods that learn from data to make predictions. researchgate.netuniversiteitleiden.nl | Predicting the properties and activities of novel benzo[g]quinazolinone structures. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | To study the interaction of derivatives with biological targets like kinases. nih.gov |
| Quantum Mechanics (QM) Calculations | Provides detailed information about electronic structure and reactivity. | To understand reaction mechanisms and predict spectroscopic properties. |
Exploration of Novel Reaction Pathways for Benzo[g]quinazolinone Synthesis
While established methods for quinazolinone synthesis exist, the discovery of novel reaction pathways can provide access to new chemical space and more efficient synthetic routes.
Future research in this area may include:
C-H Activation: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Applying C-H activation methodologies to the benzo[g]naphthalene precursor could offer a more direct route to substituted benzo[g]quinazolinones.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool in organic synthesis. organic-chemistry.org Its application could enable new types of bond formations for the construction of the benzo[g]quinazolinone scaffold under ambient conditions.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. Developing a flow synthesis for this compound could enable its efficient and safe production on a larger scale.
Domino and Cascade Reactions: The development of elegant cascade reactions, where multiple bonds are formed in a single operation, will continue to be a major goal. For example, a domino reaction of alkyl halides and anthranilamides has been reported for the synthesis of 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org
Interdisciplinary Research at the Interface of Organic Synthesis, Computational Chemistry, and Materials Science
The future of this compound research lies in the convergence of multiple scientific disciplines.
Organic Synthesis and Computational Chemistry: A synergistic approach where computational chemists design novel derivatives with desired properties, and synthetic chemists develop methods to produce them, will be crucial. This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery process.
Materials Science Applications: The planar and aromatic nature of the benzo[g]quinazolinone core suggests potential applications in materials science. Research could explore its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in fluorescent sensors. The sulfanyl (B85325) group offers a handle for further functionalization to tune the material's electronic and photophysical properties.
Chemical Biology: The exploration of the biological activities of this compound derivatives can be greatly enhanced by interdisciplinary collaborations. Identifying biological targets through computational methods and validating them through biological assays is a powerful approach.
The continued exploration of this compound, driven by these emerging research avenues, holds the promise of uncovering new scientific knowledge and practical applications in medicine and materials science. The synergy between sustainable synthesis, advanced computational design, and interdisciplinary collaboration will be the cornerstone of future breakthroughs in this exciting field.
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for 2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one?
- Methodological Answer : A validated route involves the condensation of substituted benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde) with thioacetamide or methyl thioacetate under acidic conditions to form intermediate thioquinazolinones. Subsequent hydrogenation or cyclization yields the target compound. For example, reacting 4-chlorobenzaldehyde with methyl thioacetate produces a thioquinazolinone intermediate, which is hydrogenated to achieve the final structure .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To resolve the quinazolinone core and sulfanyl group environments.
- High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation.
- X-ray crystallography : To determine crystal packing and hydrogen-bonding patterns.
Advanced 2D NMR (e.g., COSY, HSQC) is recommended to distinguish overlapping proton signals in the benzo[g] fused ring system .
Q. What purification techniques optimize yield and purity?
- Methodological Answer : Use gradient column chromatography (hexane/EtOAc to DCM/MeOH) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC with photodiode array detection, ensuring ≥95% purity. Centrifugal partition chromatography may enhance separation efficiency for structurally similar byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
Structural modifications : Systematically vary substituents at the 2-sulfanyl position and explore alkyl/aryl groups on the 3H/4H moieties.
Bioassay integration : Test derivatives against validated targets (e.g., γ-aminobutyric acid (GABA) receptors for anticonvulsant activity or bacterial topoisomerases for antimicrobial effects).
Computational modeling : Perform molecular docking using software like AutoDock Vina to predict binding affinities with receptors identified in related quinazoline derivatives .
Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Standardized assays : Conduct parallel evaluations under CLSI guidelines for antimicrobial activity and MTT assays for cytotoxicity using isogenic microbial strains and matched cancer/normal cell lines.
- Mechanistic profiling : Use transcriptomics (RNA-seq) to differentiate antimicrobial (e.g., membrane disruption) from cytotoxic (e.g., apoptosis induction) pathways. Compare results with structurally analogous quinazolines to identify substituent-specific effects .
Q. What experimental designs validate potential neuropharmacological activity?
- Methodological Answer :
- In vitro models : Primary neuron cultures for patch-clamp electrophysiology to assess glutamate receptor modulation.
- In vivo screening : Employ the maximal electroshock (MES) test for anticonvulsant potential and rotarod tests for motor coordination.
- Pharmacokinetics : Compare blood-brain barrier penetration (e.g., using LC-MS/MS) with established CNS-active quinazolines like methaqualone derivatives .
Critical Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
